molecular formula C20H17N3O4S B2939918 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 848742-63-2

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2939918
CAS RN: 848742-63-2
M. Wt: 395.43
InChI Key: HKBKQKIRVXGITP-UHFFFAOYSA-N
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Description

The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups including a benzofuro[3,2-d]pyrimidine core, a sulfanyl group, and an acetamide group attached to a dimethoxyphenyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds, such as diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, have been synthesized and screened for their antitumor effects . The synthesis of these compounds often involves annulation reactions of aurone-derived α,β-unsaturated imines and activated terminal alkynes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the sulfanyl group could potentially participate in various interactions depending on the surrounding chemical environment .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The benzofuro[3,2-d]pyrimidine core, being aromatic, would likely be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of compounds related to 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is in the field of corrosion inhibition. Research by Yıldırım and Cetin (2008) has shown that 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which have structural similarities, were effective as corrosion inhibitors. These compounds were tested on steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).

Imaging and Diagnostic Applications

A significant research area for related compounds involves imaging and diagnostic applications. For example, Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), which are useful in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Antibacterial and Antifungal Properties

Research by Nunna et al. (2014) explored the antibacterial and antifungal properties of compounds structurally similar to this compound. They synthesized various derivatives with antimicrobial activity, highlighting the potential medical applications of these compounds (Nunna et al., 2014).

Antifolate and Antitumor Activity

Compounds with a furo[2,3-d]pyrimidine structure, similar to the chemical , have been studied for their antifolate and antitumor properties. Gangjee et al. (2000) investigated derivatives for their inhibitory activity against dihydrofolate reductase and their potential as antitumor agents (Gangjee et al., 2000).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the antitumor activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-12-7-8-16(26-2)14(9-12)23-17(24)10-28-20-19-18(21-11-22-20)13-5-3-4-6-15(13)27-19/h3-9,11H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKQKIRVXGITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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